molecular formula C19H16O2S B12867568 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone

1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone

Cat. No.: B12867568
M. Wt: 308.4 g/mol
InChI Key: LUSIXIZJSOWRRU-UHFFFAOYSA-N
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Description

1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone is an organic compound that features a thienyl group attached to a benzyloxyphenyl moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone typically involves the Suzuki–Miyaura coupling reaction. This method is favored for its mild reaction conditions and high functional group tolerance. The process involves the coupling of a thienylboronic acid with a benzyloxyphenyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and catalyst recycling are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Material Science: In organic electronics, the compound’s electronic properties facilitate charge transport, making it useful in devices like LEDs and solar cells.

Comparison with Similar Compounds

1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone can be compared with other similar compounds:

Properties

Molecular Formula

C19H16O2S

Molecular Weight

308.4 g/mol

IUPAC Name

1-[5-(3-phenylmethoxyphenyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C19H16O2S/c1-14(20)18-10-11-19(22-18)16-8-5-9-17(12-16)21-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3

InChI Key

LUSIXIZJSOWRRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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